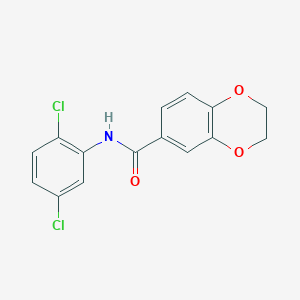
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to a class of compounds called tyrosine kinase inhibitors, which have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of JAK2 and STAT3. JAK2 is a tyrosine kinase that is activated by various cytokines and growth factors, leading to the activation of downstream signaling pathways, including the STAT3 pathway. STAT3 is a transcription factor that regulates the expression of various genes involved in cell proliferation, survival, and immune function. By inhibiting the activity of JAK2 and STAT3, N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide blocks the activation of these signaling pathways and thereby inhibits cell proliferation, induces apoptosis, and reduces inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits cell proliferation, induces apoptosis, and reduces tumor growth in animal models. In immune cells, N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and enhances the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have anti-viral effects against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of JAK2 and STAT3 in various diseases. However, N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective JAK2 and STAT3 inhibitors that can be used in clinical settings. Another area of interest is the identification of new targets and signaling pathways that are regulated by N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and other tyrosine kinase inhibitors. Finally, the use of N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of active investigation that may lead to new treatment strategies for cancer and other diseases.
Synthesemethoden
The synthesis of N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the formation of the benzodioxine ring, the introduction of the dichlorophenyl group, and the formation of the carboxamide group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of several tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which play a critical role in the development and progression of these diseases. N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various cell types, including cancer cells and immune cells.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-3-11(17)12(8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQQUJUAEXDLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

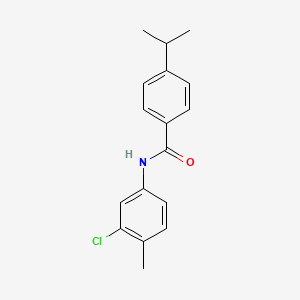

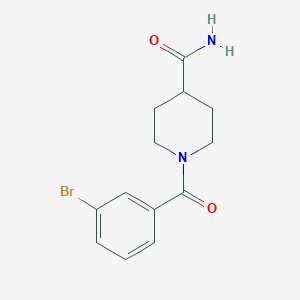
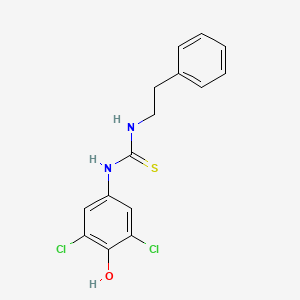

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
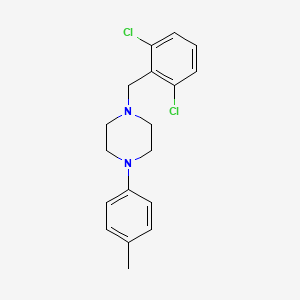

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)

